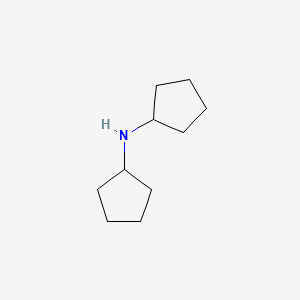
Dicyclopentylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclic amines related to dicyclopentylamine often involves innovative approaches to create complex structures efficiently. For instance, a twofold radical functionalization strategy has been employed to synthesize 1,3-disubstituted BCPAs. This method involves generating sulfonamidyl radicals from α-iodoaziridines, which then add to [1.1.1]propellane to yield iodo-BCPAs. These iodo-BCPAs are further functionalized via a silyl-mediated Giese reaction, demonstrating a versatile pathway to an array of aniline-like isosteres (Pickford et al., 2021).
Wissenschaftliche Forschungsanwendungen
Tetracyclines in Ophthalmology
Dicyclopentylamine's related compound, tetracycline, is used in ophthalmology for its antimicrobial activity against bacteria and Chlamydiae, particularly in treating bacterial and chlamydial infections, ocular rosacea, and similar disorders. It's important to note the potential side effects associated with systemic tetracycline use, predominantly gastrointestinal and yeast superinfection related (S. M. Salamon, 1985).
Cyclosporin Clinical Pharmacokinetics
Cyclosporin, a structurally related compound to dicyclopentylamine, demonstrates significant immunosuppressive properties used in transplantation medicine and autoimmune diseases. Its metabolism in the liver and distribution in the body are influenced by various factors like age and patient's physical condition (A. Fahr, 1993).
Doxorubicin's Impact on Cancer and Tissues
Doxorubicin, an anthracycline chemically related to dicyclopentylamine, is effective against various cancers but can cause tissue injury complicating cancer treatment. It primarily affects the heart but also impacts the brain, kidney, and liver (C. Carvalho et al., 2009).
Tetracyclines and Mitochondrial Function
Tetracyclines, a class that includes compounds similar to dicyclopentylamine, have been shown to disrupt mitochondrial function across various eukaryotic models. This finding raises concerns about their extensive use in biomedical research and potential impacts on environmental and human health (N. Moullan et al., 2015).
Nonantimicrobial Effects of Antibacterial Agents
Antibacterial agents, akin to dicyclopentylamine, exhibit a range of nonantimicrobial effects on humans. Some of these effects have pharmacologically useful properties, while others may pose undesirable side effects. This demonstrates the complex interactions and impact of such compounds on human physiology (Timothy R. Pasquale and James S. M. Tan, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclopentylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUBHCENZGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289674 | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentylamine | |
CAS RN |
20667-16-7 | |
| Record name | Dicyclopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopentylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



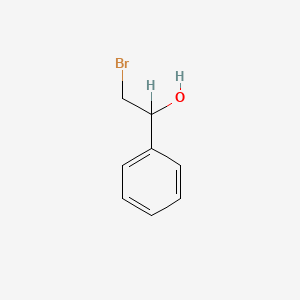

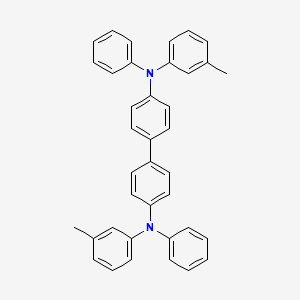

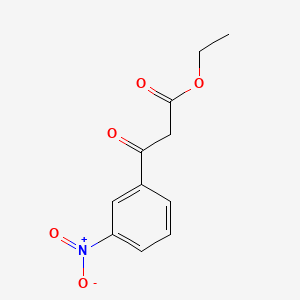
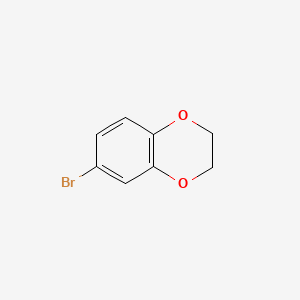
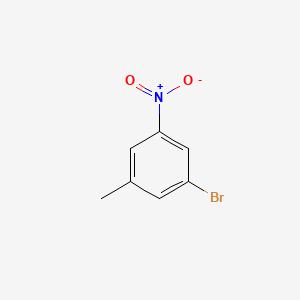
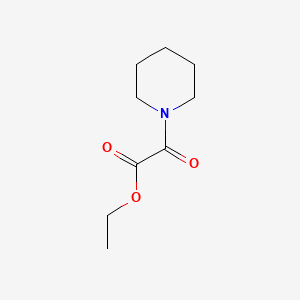
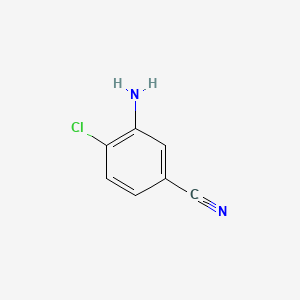
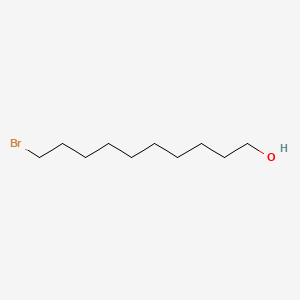
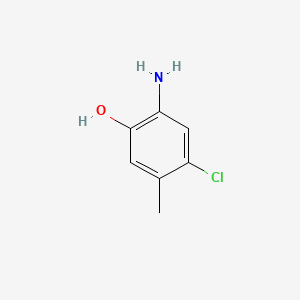
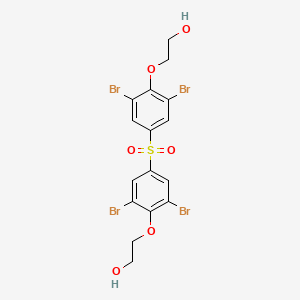
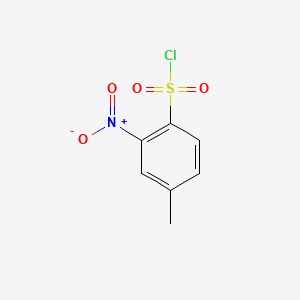
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)